N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydropyrrolo[2,1-b]quinazolin-9-one core. The compound features a carboxamide group at position 6 and a 3-acetylphenyl substituent at the nitrogen atom of the pyrrolidine ring.
Properties
IUPAC Name |
N-(3-acetylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12(24)13-4-2-5-15(10-13)21-19(25)14-7-8-16-17(11-14)22-18-6-3-9-23(18)20(16)26/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKIRCHIQBBSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrroloquinazoline derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance bioactivity and solubility. The specific synthesis pathway for this compound may involve the following steps:
- Formation of the Pyrroloquinazoline Core : Utilizing cyclization reactions involving appropriate precursors.
- Acetylation : Introduction of the acetyl group on the phenyl ring to enhance activity.
- Carboxamide Formation : Finalizing the structure with a carboxamide moiety for improved pharmacokinetics.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that pyrroloquinazolines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Preliminary evaluations suggest:
- Inhibition of Bacterial Growth : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Anticholinesterase Activity
Some derivatives within this chemical class have been studied for their potential in treating neurodegenerative diseases:
- Cholinesterase Inhibition : The ability to inhibit acetylcholinesterase (AChE) suggests a potential therapeutic application in Alzheimer’s disease treatment through enhancement of cholinergic transmission .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : It could modulate oxidative stress pathways that are crucial in cancer and neurodegenerative diseases.
- Cell Signaling Pathways : Interference with signaling pathways such as MAPK or PI3K/Akt has been observed in related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrroloquinazolines:
Scientific Research Applications
Biological Activities
The biological activities of N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide have been explored in several studies:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has demonstrated potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines in vitro.
Case Study:
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis process can lead to derivatives with altered biological activities.
Synthetic Route Example:
A common synthetic route includes the condensation of appropriate anilines with isocyanates followed by cyclization to form the quinazoline core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Alkaloids and Derivatives
- Peganine (Vasicine) : A natural alkaloid (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol) isolated from Adhatoda vasica. Exhibits anti-inflammatory activity via modulation of IL-8 and MPO inhibition . Unlike the target compound, peganine lacks the 6-carboxamide and 3-acetylphenyl groups, which may explain differences in bioavailability and target specificity.
- Vasicinone and Acetyl Vasicinone: Semi-synthetic derivatives of peganine. Vasicinone (3-hydroxy-9-oxo derivative) shows enhanced antioxidant activity compared to peganine, while acetyl vasicinone introduces an acetyl group to improve lipophilicity . The target compound’s 3-acetylphenyl group may similarly enhance membrane permeability.
Carboxamide-Modified Analogs
- N-Methyl-N-(1-methylpiperidin-4-yl)-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide : Contains a piperidine-based carboxamide, suggesting targeting of neurological or enzymatic systems. The methylpiperidine group introduces steric bulk and basicity, differing from the 3-acetylphenyl’s planar acetyl group .
Structural and Functional Data Table
Pharmacokinetic and Metabolic Considerations
- Role of Substituents : The 3-acetylphenyl group may slow oxidation compared to vasicine’s 3-hydroxy group, while the carboxamide could reduce hepatic clearance .
Q & A
Basic: What are the key synthetic pathways for synthesizing N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step processes, including cyclization, substitution, and functional group modifications. Key steps include:
- Cyclization : Formation of the pyrroloquinazoline core using reagents like acetic acid under reflux, as seen in analogous tetrahydrocarbazole derivatives .
- Acetylation : Introduction of the 3-acetylphenyl group via nucleophilic acyl substitution, requiring anhydrous conditions to prevent hydrolysis .
- Critical Conditions :
- Temperature : Precise control (e.g., 80–100°C) to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Chromatography or recrystallization ensures high purity (>95%) .
Basic: How is the compound characterized structurally, and which spectroscopic methods are most effective?
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H-NMR : Identifies hydrogen environments (e.g., acetyl protons at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- ¹³C-NMR : Confirms carbonyl groups (e.g., quinazolinone C=O at δ 170–175 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at 1640–1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Basic: What initial biological screening approaches are recommended for assessing its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., chloro/fluoro substitutions) to identify pharmacophores .
Advanced: How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved during structural elucidation?
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by analyzing peak coalescence at elevated temperatures .
- 2D Techniques :
- HSQC/HMBC : Correlates ¹H-¹³C couplings to assign ambiguous signals .
- NOESY : Identifies spatial proximity of protons in rigid heterocycles .
- Computational Validation : DFT calculations predict chemical shifts to cross-verify experimental data .
Advanced: What strategies optimize reaction yields in multi-step synthesis?
- Intermediate Stabilization : Protect reactive groups (e.g., acetylation of amines) to prevent degradation .
- Catalysis : Use Pd-based catalysts for cross-coupling steps to enhance efficiency .
- Solvent Optimization : Switch to DMSO for steps requiring high dielectric constants .
- Yield Tracking : Monitor via TLC or LC-MS after each step to identify bottlenecks .
Advanced: How do substituent variations (e.g., halogenation) on the quinazoline core impact biological activity?
- Electron-Withdrawing Groups (e.g., -F, -Cl) :
- Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Increase metabolic stability by reducing oxidation .
- Methyl/Acetyl Groups : Improve solubility but may reduce target affinity due to steric hindrance .
- Case Study : Fluorinated analogs show 10–20x higher cytotoxicity compared to non-halogenated derivatives .
Advanced: What advanced analytical techniques confirm purity and detect trace impurities?
- HPLC-MS : Quantifies impurities <0.1% using reverse-phase C18 columns and UV/ESI-MS detection .
- DSC/TGA : Assesses thermal stability and polymorphic forms .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical) .
Advanced: How can researchers design analogs based on structure-activity relationships (SAR)?
- Scaffold Hopping : Replace the pyrroloquinazoline core with indole or pyrazolo[3,4-d]triazole systems to explore new bioactivity .
- Bioisosteric Replacement : Substitute the acetyl group with sulfonamide or carbamate to modulate pharmacokinetics .
- In Silico Modeling :
- Docking Studies : Predict binding modes with targets like EGFR or PARP .
- ADMET Prediction : Optimize logP and PSA for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
